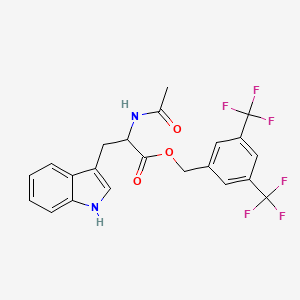
L-732138
Cat. No. B1229202
M. Wt: 472.4 g/mol
InChI Key: BYYQYXVAWXAYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05472978
Procedure details


Following the method of Example 1, 3,5-bistrifluoromethylbenzyl bromide (6.16 g) and N acetyl-L-tryptophan (4.92 g) gave the title compound which was recrystallised from ethyl acetate/petroleum ether (3.7 g), m.p. 147°-148° C. 1H NMR (360 MHz, CDCl3) δ8.01 (1H, s), 7.83 (1H, s), 7.61 (1H, s), 7.51 (1H, d, J=8 Hz), 7.32 (1H, d, J=8 Hz), 7.17 (1H, t, J=7 Hz), 7.09 (1H, t, J=7 Hz), 6.91 (1H, d, J=2 Hz), 5.98 (1H, s), 5.13 (1H, d, J=13 Hz), 5.06 (1H, t, J=13 Hz), 4.96 (1H, t, J=6 Hz), 3.31 (2H, m), 1.98 (1H, s); Found: C, 56.08; H, 3.79; N, 5.74. C22H18N2F6O3 requires C, 55.84; H, 3.84; N, 5.93%.

Name
acetyl-L-tryptophan
Quantity
4.92 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH2:6]Br.[C:17]([NH:20][C@H:21]([C:32]([OH:34])=[O:33])[CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1)(=[O:19])[CH3:18]>>[C:17]([NH:20][CH:21]([CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1)[C:32]([O:34][CH2:6][C:5]1[CH:4]=[C:3]([C:2]([F:16])([F:15])[F:1])[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=1)=[O:33])(=[O:19])[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.16 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(CBr)C=C(C1)C(F)(F)F)(F)F
|
Step Two
|
Name
|
acetyl-L-tryptophan
|
|
Quantity
|
4.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(C(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)CC1=CNC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
